molecular formula C10H11N5O B11034355 8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

Cat. No.: B11034355
M. Wt: 217.23 g/mol
InChI Key: OQQOLMBXVXJSIK-UHFFFAOYSA-N
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Description

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is a heterocyclic compound that belongs to the class of triazolobenzotriazines

Preparation Methods

The synthesis of 8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol typically involves the cyclocondensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with dimedone (or cyclohexane-1,3-dione) and dimethylformamide dimethyl acetal . The reaction is usually carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This can lead to various biological effects, such as the inhibition of microbial growth or the suppression of cancer cell proliferation .

Comparison with Similar Compounds

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of the dimethyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is a complex heterocyclic compound known for its potential biological activities. Its unique structure incorporates both triazole and benzotriazine moieties, contributing to its reactivity and interaction with various biological targets. This article reviews the synthesis, biological activities, and potential applications of this compound based on diverse research findings.

Chemical Structure

The compound features a bicyclic structure characterized by:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Benzotriazine system : A fused ring system that enhances stability and biological activity.
  • Substituents : Two methyl groups at the 8-position and a hydroxyl group at the 6-position.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound:

  • Cyclization Reactions : Often involve the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
  • Reagents : Common reagents include formic acid and various catalysts to enhance yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • In vitro Studies : Compounds tested against various human cancer cell lines demonstrated tumor growth inhibitory properties. Notably, some derivatives showed potency comparable to established chemotherapeutic agents like cisplatin .
CompoundActivityReference
8-HydroxybenzotriazoleAntitumor
TriazolobenzodithiazinesTumor growth inhibition

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown effective antibacterial activity against pathogens such as Staphylococcus aureus, with MIC values ranging from 3.9 to 31.5 µg/ml .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors:

  • Binding Affinity : Interaction studies suggest that the compound may inhibit certain enzyme pathways involved in cancer cell proliferation and microbial resistance.

Study 1: Anticancer Activity

A study assessed the cytotoxic effects of various triazolo derivatives on human cancer cell lines. Among them, one derivative of this compound exhibited significant growth inhibition in breast cancer cells (MCF-7) with an IC50 value lower than 10 µM .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with notable efficacy against resistant strains .

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

8,8-dimethyl-9H-[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

InChI

InChI=1S/C10H11N5O/c1-10(2)3-6-8(7(16)4-10)13-14-9-11-5-12-15(6)9/h4-5,16H,3H2,1-2H3

InChI Key

OQQOLMBXVXJSIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=C1)O)N=NC3=NC=NN23)C

Origin of Product

United States

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